molecular formula C20H26Cl2N2O2S B6048468 2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene

2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene

Cat. No.: B6048468
M. Wt: 429.4 g/mol
InChI Key: DFHQTAJVVFIBOG-UHFFFAOYSA-N
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Description

2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene is a complex organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane group, a piperazine ring, and a sulfonyl group attached to a dichlorobenzene moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dichlorobenzene with piperazine to form a piperazinyl-substituted dichlorobenzene. This intermediate is then reacted with adamantane sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the dichlorobenzene moiety.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield nitro or sulfonated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides rigidity and hydrophobicity, enhancing the compound’s binding affinity to hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds and ionic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

Compared to similar compounds, 2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene stands out due to its unique combination of functional groups. The presence of both adamantane and piperazine rings provides a distinct structural framework that can interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and application.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N2O2S/c21-17-1-2-18(22)19(10-17)27(25,26)24-5-3-23(4-6-24)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHQTAJVVFIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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